molecular formula C16H16ClNO4S B491998 2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid CAS No. 670266-55-4

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid

Cat. No.: B491998
CAS No.: 670266-55-4
M. Wt: 353.8g/mol
InChI Key: FYRWXOGSDMPTIR-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid is a chemical compound with a complex structure that includes a chlorinated benzoic acid moiety and a sulfamoyl group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The sulfamoylation reaction is then carried out using appropriate sulfamoylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfamoyl group or other parts of the molecule.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: A similar compound with a trifluoromethyl group instead of the sulfamoyl group.

    2-Chloro-5-(methylthio)benzoic acid: Contains a methylthio group in place of the sulfamoyl group.

Uniqueness

2-Chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfamoyl group and the trimethylphenyl ring differentiates it from other similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

2-chloro-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-9-6-10(2)15(11(3)7-9)18-23(21,22)12-4-5-14(17)13(8-12)16(19)20/h4-8,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWXOGSDMPTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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